3-Bromo-5-chloro-4-methylbenzoic acid
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Overview
Description
3-Bromo-5-chloro-4-methylbenzoic acid is a chemical compound used in various applications. It has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . It is also used as a catalytic agent and petrochemical additive .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, it has been used in the preparation of chlorantraniliprole, a novel, efficient, and one-pot method for synthesizing this compound . The process starts from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key raw material .Molecular Structure Analysis
The molecular formula of this compound is C8H7BrO2 . The molecular weight is 215.048 .Chemical Reactions Analysis
This compound has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . It is also used as a catalytic agent and petrochemical additive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 178-179.5℃ , a predicted boiling point of 320.3±30.0 °C , and a density of 1.599±0.06 g/cm3 (20 ºC 760 Torr) . It is soluble in methanol but insoluble in water .Scientific Research Applications
Synthesis and Characterization
- 3-Bromo-5-chloro-4-methylbenzoic acid has been involved in the synthesis of various chemical compounds. For instance, it has been used in the preparation of chlorantraniliprole, a pesticide, through a series of reactions including esterification, reduction, and chlorination (Zheng Jian-hong, 2012), and in the development of (1S,3'R,4'S,5'S,6'R)-5-chloro-6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol (Yonghai Liu et al., 2013).
Thermodynamic and Structural Studies
- The substance has also been used in thermodynamic studies. For example, the temperature dependences of vapor pressures for bromo-methylbenzoic acids were studied to develop structure-property correlations and estimate solubilities (K. Zherikova et al., 2016). Additionally, crystal structures of related benzoic acid derivatives have been determined using X-ray powder diffraction (S. Pramanik et al., 2019).
Photocatalysis Research
- In the field of photocatalysis, studies have been conducted using derivatives of methylbenzoic acid. For example, an investigation into the photocatalytic degradation of 4-methylbenzoic acid using ZnO–SnO2/nano-clinoptilolite under UV irradiation was conducted to understand the degradation/mineralization processes (Zahra Khodami et al., 2015).
Biological Activity Research
- Research has also been conducted on the synthesis and biological activity of compounds derived from bromo/chlorophenyl isoxazoles, where derivatives of bromobenzoic acids, similar to this compound, were explored for their potential antitubercular and antimicrobial activities (K. Popat et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives are often used in the synthesis of various pharmaceuticals , suggesting that they may interact with a wide range of biological targets.
Mode of Action
Without specific information on “3-Bromo-5-chloro-4-methylbenzoic acid”, it’s difficult to describe its exact mode of action. Benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution and oxidation .
Biochemical Pathways
Benzoic acid derivatives are often involved in the synthesis of drugs that inhibit specific enzymes or receptors, thereby affecting the associated biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, like 3-Bromo-5-chloro-4-methylbenzoic acid, can participate in various biochemical reactions such as free radical bromination and nucleophilic substitution .
Cellular Effects
It is known that benzoic acid derivatives can cause skin, eye, and respiratory irritation .
Molecular Mechanism
It is known that benzoic acid derivatives can participate in free radical bromination and nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature and has a purity of 95% .
Properties
IUPAC Name |
3-bromo-5-chloro-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKXPPYXTSPIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515135-60-1 |
Source
|
Record name | 3-bromo-5-chloro-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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